molecular formula C10H10N4O2 B14968549 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No.: B14968549
M. Wt: 218.21 g/mol
InChI Key: BBGXGWGCTXVYKG-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is an organic compound with the molecular formula C10H10N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at room temperature. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5+

InChI Key

BBGXGWGCTXVYKG-WLRTZDKTSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C=NN=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.